molecular formula C12H22O5 B14511507 Triethoxymethyl 3-methylbut-2-enoate CAS No. 63224-94-2

Triethoxymethyl 3-methylbut-2-enoate

Cat. No.: B14511507
CAS No.: 63224-94-2
M. Wt: 246.30 g/mol
InChI Key: YSUQJBLINDUDEV-UHFFFAOYSA-N
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Description

Triethoxymethyl 3-methylbut-2-enoate is an organic compound with the molecular formula C10H18O2. It is a derivative of 3-methylbut-2-enoic acid, where the hydrogen atoms are replaced by ethoxy groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxymethyl 3-methylbut-2-enoate can be synthesized through the esterification of 3-methylbut-2-enoic acid with triethoxymethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Triethoxymethyl 3-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Triethoxymethyl 3-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of triethoxymethyl 3-methylbut-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the ethoxy groups, which can modulate its interactions with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methylbut-2-enoate: A similar ester with a methyl group instead of ethoxy groups.

    Ethyl 3-methylbut-2-enoate: Another ester with an ethyl group.

    3-methylbut-2-enoic acid: The parent acid of triethoxymethyl 3-methylbut-2-enoate.

Uniqueness

This compound is unique due to the presence of three ethoxy groups, which enhance its solubility and reactivity compared to its simpler counterparts. This makes it a valuable compound for various synthetic and industrial applications.

Properties

CAS No.

63224-94-2

Molecular Formula

C12H22O5

Molecular Weight

246.30 g/mol

IUPAC Name

triethoxymethyl 3-methylbut-2-enoate

InChI

InChI=1S/C12H22O5/c1-6-14-12(15-7-2,16-8-3)17-11(13)9-10(4)5/h9H,6-8H2,1-5H3

InChI Key

YSUQJBLINDUDEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(OCC)(OCC)OC(=O)C=C(C)C

Origin of Product

United States

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